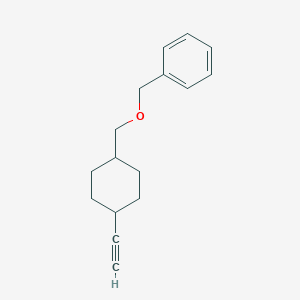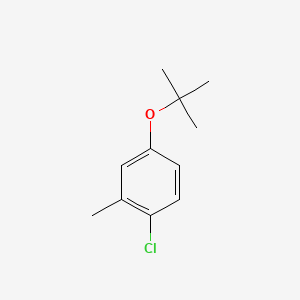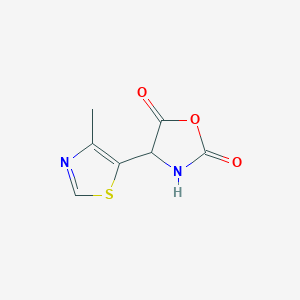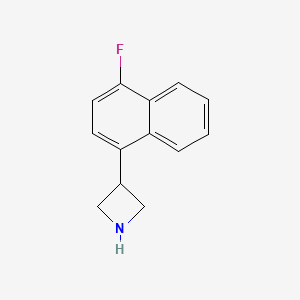
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is a water-soluble compound known for its bulkier structure compared to other methanethiosulfonate (MTS) reagents. It has the molecular formula C19H43BrNO2S2 and a molecular weight of 461.59 . This compound is primarily used in scientific research to probe the topology and function of ligand-gated ion channels and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide typically involves the reaction of tripentylamine with 3-bromopropyl methanethiosulfonate. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of industrial reactors, precise temperature control, and efficient purification techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The methanethiosulfonate group can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as thiols and amines. The reactions are typically carried out in organic solvents at controlled temperatures to ensure high yields and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with thiols can lead to the formation of thioether derivatives .
Applications De Recherche Scientifique
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reagent for probing the structure and function of various chemical entities.
Medicine: Research involving this compound contributes to the development of new therapeutic agents targeting specific proteins and ion channels.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as ligand-gated ion channels and proteins. The compound’s bulkier structure allows it to probe the accessibility and function of these targets, providing valuable insights into their behavior and interactions .
Comparaison Avec Des Composés Similaires
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is unique due to its bulkier structure compared to other MTS reagents. Similar compounds include:
MTSET (2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide): A smaller, charged MTS reagent used for similar applications.
MTSES (Sodium (2-sulfonatoethyl)methanethiosulfonate): Another MTS reagent with different solubility and reactivity properties.
The uniqueness of this compound lies in its ability to provide more detailed information about the structure and function of larger molecular targets due to its bulkier nature .
Propriétés
Formule moléculaire |
C19H43BrNO2S2+ |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
3-methylsulfonylsulfanylpropyl(tripentyl)azanium;hydrobromide |
InChI |
InChI=1S/C19H42NO2S2.BrH/c1-5-8-11-15-20(16-12-9-6-2,17-13-10-7-3)18-14-19-23-24(4,21)22;/h5-19H2,1-4H3;1H/q+1; |
Clé InChI |
NBCFZEUXNYXRCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[N+](CCCCC)(CCCCC)CCCSS(=O)(=O)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)








![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)



